

InChI and SMILES for 2-Chloro-4-phenylthiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-phenylthiazole

Cat. No.: B162996

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Chemical Identifiers and Molecular Structure

2-Chloro-4-phenylthiazole is a heterocyclic compound featuring a thiazole ring substituted with a chloro group at the 2-position and a phenyl group at the 4-position. It serves as a crucial intermediate in the synthesis of various biologically active molecules.[\[1\]](#)[\[2\]](#)

- SMILES:Clc1nc(cs1)-c2ccccc2[\[3\]](#)[\[4\]](#)
- InChI:1S/C9H6C1NS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H[\[3\]](#)
- InChIKey:PNWMACLGSAOQCI-UHFFFAOYSA-N[\[3\]](#)[\[5\]](#)

Physicochemical and Spectroscopic Data

The quantitative properties of **2-Chloro-4-phenylthiazole** are summarized below. These data are essential for its characterization, handling, and application in synthetic chemistry.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₆ CINS	[1][5]
Molecular Weight	195.67 g/mol	[1][3]
Monoisotopic Mass	194.99095 Da	[5]
Appearance	Solid, Off-white flakes	[1][3]
Melting Point	50-58 °C	[1][3]
Assay Purity	≥ 97%	[3][4]
CAS Number	1826-23-9	[4]
Flash Point	> 110 °C (> 230 °F) - closed cup	[3]
Predicted XlogP	3.6	[5]

Predicted Collision Cross Section (CCS) Data[5] Calculated values for different adducts.

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	195.99823	136.6
[M+Na] ⁺	217.98017	147.9
[M-H] ⁻	193.98367	143.0
[M+NH ₄] ⁺	213.02477	158.3
[M+K] ⁺	233.95411	142.9

Synthesis and Experimental Protocols

The synthesis of the 4-phenylthiazole core is typically achieved via the Hantzsch thiazole synthesis. The direct synthesis of **2-Chloro-4-phenylthiazole** often involves the initial synthesis of its precursor, 2-amino-4-phenylthiazole, followed by a Sandmeyer-type reaction.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Precursor)

This protocol is adapted from established Hantzsch thiazole synthesis procedures, reacting an α -haloketone (2-bromoacetophenone or acetophenone with iodine) with a thioamide (thiourea).

[6][7]

Materials:

- Acetophenone
- Thiourea
- Iodine
- Diethyl ether
- Ammonium hydroxide solution
- Methanol (for recrystallization)

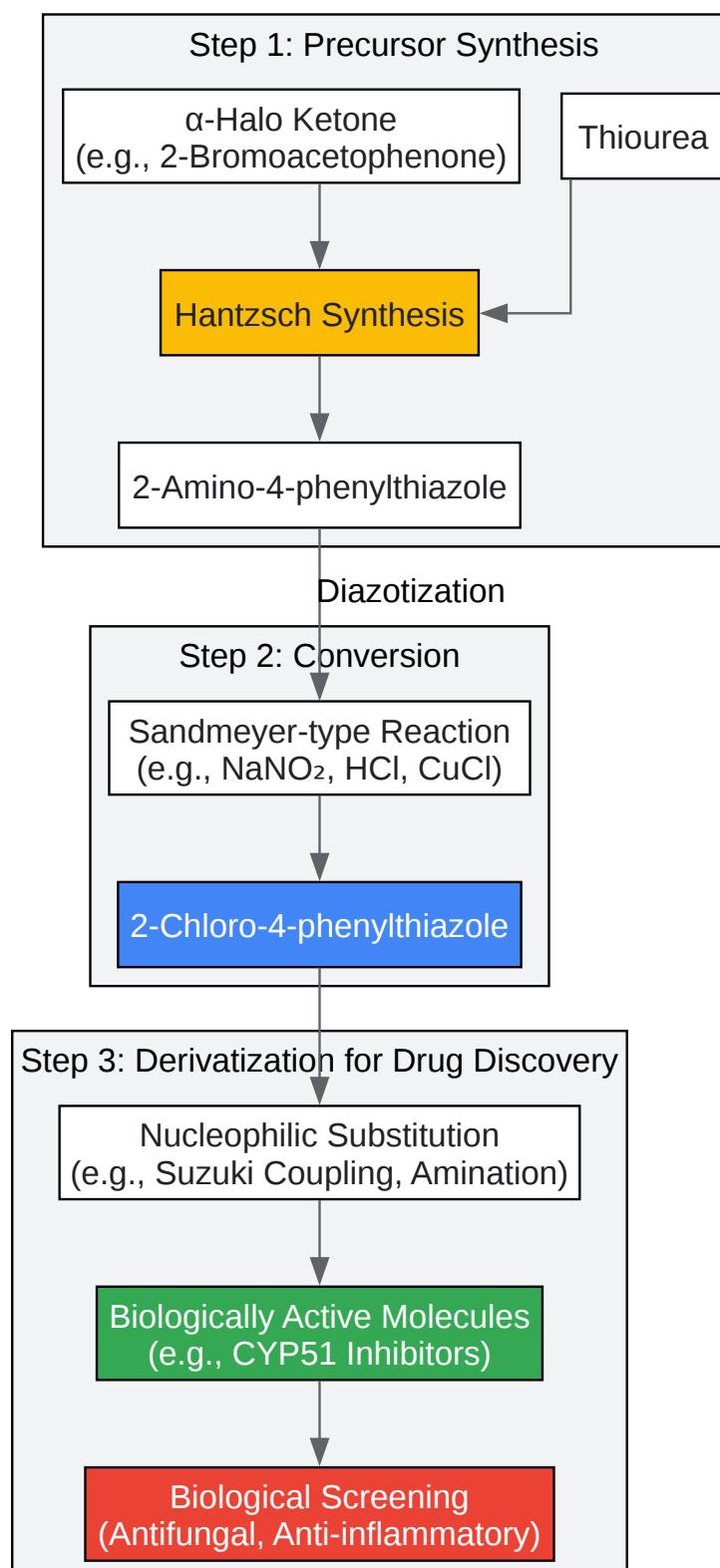
Procedure:

- Combine acetophenone (1.0 eq), thiourea (2.0 eq), and iodine (1.0 eq) in a round-bottom flask.
- Heat the mixture to reflux for approximately 12 hours.[7]
- After reflux, cool the reaction mixture to room temperature.
- Wash the mixture with diethyl ether to remove unreacted iodine and acetophenone.[7]
- Pour the resulting crude material into an ammonium hydroxide solution to precipitate the product.
- Collect the solid product by vacuum filtration.
- Wash the filter cake with cold deionized water.[6]

- Purify the crude product by recrystallization from methanol to yield pure 2-amino-4-phenylthiazole.[\[7\]](#)

Conceptual Workflow: From Precursor to Functional Derivatives

The diagram below illustrates the general synthetic logic for producing **2-Chloro-4-phenylthiazole** and its subsequent use as a building block in drug discovery. This involves the synthesis of the 2-aminothiazole precursor, its conversion to the 2-chloro derivative, and subsequent functionalization.

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Caption: Synthetic and application workflow for **2-Chloro-4-phenylthiazole**.

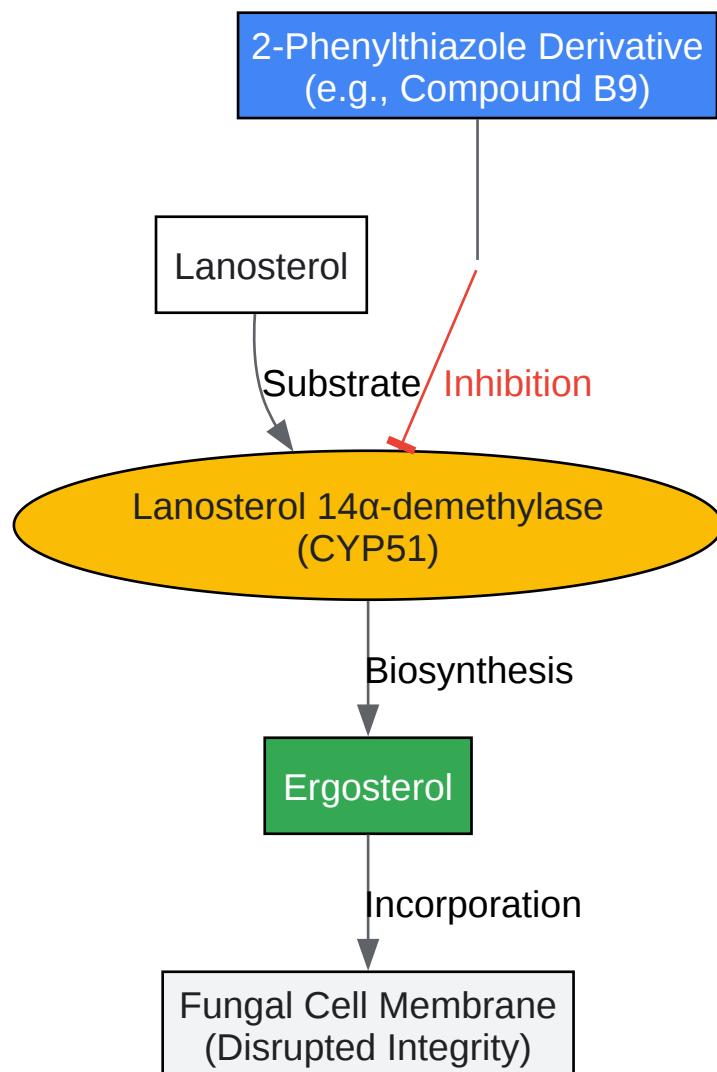
Biological Significance and Applications

2-Chloro-4-phenylthiazole is a versatile building block in medicinal and agricultural chemistry. [1][2] The thiazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[8][9]

- Pharmaceutical Development: It is a key intermediate for synthesizing novel therapeutic agents, including anti-inflammatory and antimicrobial compounds.[1][2] Derivatives of the 2-phenylthiazole core have been specifically investigated as potent inhibitors of fungal CYP51, an essential enzyme for ergosterol biosynthesis, making them promising antifungal agents. [9]
- Agrochemicals: The compound serves as a precursor in the synthesis of various agrochemicals designed to protect crops from pests and diseases.[1][2]
- Material Science: It is also utilized in the production of specialty polymers and coatings.[2]

Mechanism of Action Pathway: Phenylthiazole as a CYP51 Inhibitor

The diagram below illustrates the established mechanism of action for azole antifungal drugs, a class to which many phenylthiazole derivatives belong. They inhibit the enzyme Lanosterol 14 α -demethylase (CYP51), disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane.



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Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

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- To cite this document: BenchChem. [InChI and SMILES for 2-Chloro-4-phenylthiazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162996#inchi-and-smiles-for-2-chloro-4-phenylthiazole>]

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